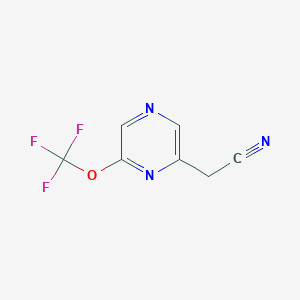
2-(Trifluoromethoxy)pyrazine-6-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trifluoromethoxy)pyrazine-6-acetonitrile is an organic compound that features a pyrazine ring substituted with a trifluoromethoxy group and an acetonitrile group. The trifluoromethoxy group is known for its unique properties, including high electron-withdrawing capability and hydrophobicity, making it a valuable substituent in medicinal chemistry and material sciences .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The acetonitrile group can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, and Suzuki-Miyaura coupling reactions are common due to their high yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trifluoromethoxy)pyrazine-6-acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The trifluoromethoxy group can be substituted under certain conditions, often involving nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazines .
Aplicaciones Científicas De Investigación
2-(Trifluoromethoxy)pyrazine-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug design and development due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-acetonitrile involves its interaction with molecular targets through its trifluoromethoxy group. This group can influence the electronic properties of the molecule, enhancing its binding affinity to specific targets. The pathways involved often include interactions with enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Chloro-5-trifluoromethoxypyrazine
- 2,3-Dichloro-5-(trifluoromethyl)-pyridine
- 2-(Trifluoromethoxy)-5-(trimethylsilyl)ethynylpyrazine
Comparison: Compared to these similar compounds, 2-(Trifluoromethoxy)pyrazine-6-acetonitrile is unique due to the presence of both the trifluoromethoxy and acetonitrile groups. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications .
Propiedades
Fórmula molecular |
C7H4F3N3O |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
2-[6-(trifluoromethoxy)pyrazin-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3N3O/c8-7(9,10)14-6-4-12-3-5(13-6)1-2-11/h3-4H,1H2 |
Clave InChI |
WLUOAXBYMUMWIS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(C=N1)OC(F)(F)F)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




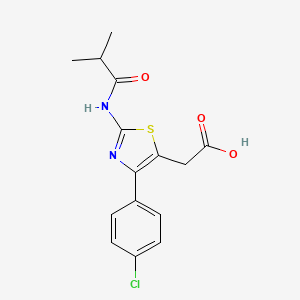

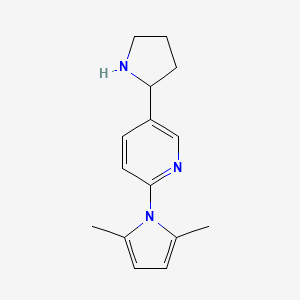
![2-(4-Chlorobenzyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11808130.png)
![2-(((5-(Pyridin-3-yl)-1H-1,2,4-triazol-3-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B11808134.png)

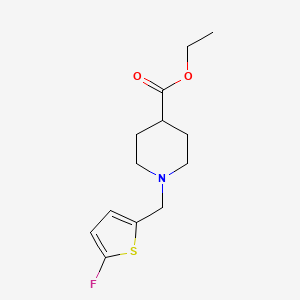
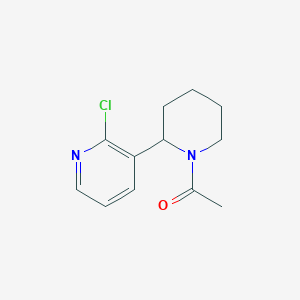
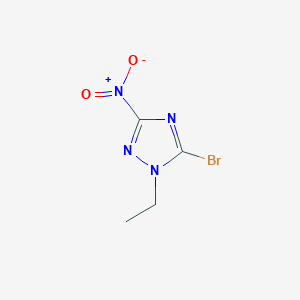
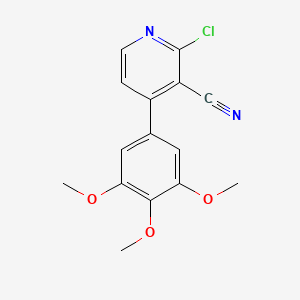
![4-Cyclopropyl-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808180.png)

